Product packaging for Methyl 5-Fluoroindole-3-acetate(Cat. No.:CAS No. 497258-29-4)

Methyl 5-Fluoroindole-3-acetate

Cat. No.: B2658914
CAS No.: 497258-29-4
M. Wt: 207.204
InChI Key: MFECLAWYWGNXOB-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology

Indole and its derivatives are fundamental structural motifs found in numerous biologically active compounds. derpharmachemica.comnih.gov They are integral to the structure of the amino acid tryptophan and its metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. diva-portal.org This inherent biological relevance has made the indole scaffold a privileged structure in drug discovery, with indole-containing molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. mdpi.comnih.govmdpi.com The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with biological targets. mdpi.com

Overview of Fluorinated Indole Derivatives in Contemporary Research

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. nih.gov Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. nih.gov Consequently, fluorinated indole derivatives have garnered significant attention in contemporary research. researchgate.net Scientists are actively exploring the synthesis and biological evaluation of these compounds, with studies revealing their potential as potent and selective therapeutic agents. nih.govnih.gov For instance, fluorinated indoles have shown promise as antiviral agents, with some derivatives exhibiting potent inhibitory activity against viruses like HIV. nih.gov

Research Trajectory of Methyl 5-Fluoroindole-3-acetate and Related Structures

The research into this compound and its analogs is a focused area within the broader field of fluoroindole chemistry. The parent compound, indole-3-acetic acid, is a well-known plant hormone (auxin), and its derivatives have been investigated for various biological activities. The addition of a fluorine atom at the 5-position of the indole ring, as in 5-Fluoroindole-3-acetic acid, has been shown to result in a compound with significant cytotoxicity when activated by peroxidase, suggesting its potential as a prodrug for targeted cancer therapy. nih.gov The methyl ester, this compound, is a direct derivative and a valuable intermediate for the synthesis of other more complex molecules. Academic research on this compound and its relatives often involves their synthesis, characterization, and evaluation as potential leads in drug discovery programs.

Scope and Objectives of Academic Inquiry

The primary objectives of academic research concerning this compound and similar compounds are multifaceted. They include the development of efficient and scalable synthetic routes to access these molecules. diva-portal.org A significant focus is also placed on the comprehensive characterization of their chemical and physical properties. Furthermore, a key objective is to investigate their biological activities and to elucidate their mechanisms of action. This includes exploring their potential as anticancer, antiviral, or other therapeutic agents. Comparative studies with non-fluorinated analogs and other positional isomers are also crucial to understanding the structure-activity relationships and the specific contribution of the fluorine atom to the observed biological effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO2 B2658914 Methyl 5-Fluoroindole-3-acetate CAS No. 497258-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-fluoro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFECLAWYWGNXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Methyl 5 Fluoroindole 3 Acetate and Analogues

Established Synthetic Routes for 5-Fluoroindole-3-acetic Acid and its Esters

The construction of the 5-fluoroindole-3-acetic acid scaffold and its subsequent esterification to methyl 5-fluoroindole-3-acetate can be achieved through several well-established synthetic strategies. These methods primarily focus on the formation of the core indole (B1671886) ring system, which is then appropriately functionalized.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for indole synthesis. wikipedia.org This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 5-fluoroindole (B109304) derivatives, a (4-fluorophenyl)hydrazine (B109058) is typically used as the starting material.

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a clockss.orgclockss.org-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid and sulfuric acid, and Lewis acids such as zinc chloride being commonly employed. wikipedia.org

A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate, expanding the scope of the traditional Fischer synthesis. wikipedia.org

Leimgruber-Batcho Indole Synthesis Derivatives

An alternative and often high-yielding method is the Leimgruber-Batcho indole synthesis. This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine. wikipedia.orgyoutube.com This is followed by a reductive cyclization of the enamine to the indole. wikipedia.orgyoutube.com

For the synthesis of 5-fluoroindoles, 4-fluoro-2-nitrotoluene (B1294404) serves as the starting material. The key enamine intermediate is intensely colored due to its extended conjugation. wikipedia.org The subsequent reduction of the nitro group and cyclization can be achieved using various reducing agents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or iron in acetic acid. clockss.orgwikipedia.org This method is often favored in industrial applications due to the ready availability of starting materials and the generally mild reaction conditions. wikipedia.org

Vicarious Nucleophilic Substitution (VNS) Strategies

Vicarious Nucleophilic Substitution (VNS) offers a distinct approach for introducing substituents onto an aromatic ring. organic-chemistry.orgwikipedia.org This reaction allows for the replacement of a hydrogen atom in nitroaromatic compounds by a nucleophile carrying a leaving group. organic-chemistry.orgwikipedia.org In the context of 5-fluoroindole synthesis, a VNS reaction can be employed to introduce a side chain onto a fluorinated nitroaromatic precursor.

Typically, the reaction involves a nitroarene, a carbanion with a leaving group, and a strong base. organic-chemistry.org The nucleophile attacks the aromatic ring at a position ortho or para to the nitro group. wikipedia.org Subsequent elimination of the leaving group from the intermediate adduct, followed by protonation, restores the aromaticity and yields the substituted product. wikipedia.org This strategy can be particularly useful for creating precursors to the indole-3-acetic acid side chain.

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of 5-fluoroindoles, these methods are instrumental. Palladium complexes can catalyze the intramolecular cyclization of appropriately substituted anilines to form the indole ring.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are valuable for functionalizing the indole nucleus. nih.gov For instance, a bromo-substituted 5-fluoroindole can be coupled with a variety of boronic acids to introduce diverse substituents at specific positions, thereby creating a library of analogs for further research.

Green Chemistry Methodologies in Indole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles to minimize environmental impact and enhance safety. pharmtech.com These approaches focus on using less hazardous reagents, renewable resources, and more efficient processes. pharmtech.com

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. psu.edumdpi.com Microwave heating can significantly accelerate reaction times, often leading to cleaner products and higher yields in shorter periods compared to conventional heating methods. psu.edumdpi.com The Leimgruber-Batcho reaction, for instance, has been successfully adapted to microwave conditions. psu.edu Additionally, the development of catalytic reactions that are more atom-economical and the use of environmentally benign solvents are key areas of focus in green indole synthesis. mdpi.com

Derivatization Strategies for Enhancing Research Applications

The this compound molecule can be further modified to enhance its utility in various research contexts. Derivatization can alter its biological activity, physicochemical properties, and suitability for specific experimental techniques.

One common strategy involves the modification of the carboxylic acid group. For example, the methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to a variety of amides or other esters. This can influence the compound's ability to interact with biological targets.

Another approach is to introduce additional substituents onto the indole ring. This can be achieved through electrophilic aromatic substitution reactions or through the palladium-catalyzed cross-coupling reactions mentioned earlier. These modifications can be used to probe the structure-activity relationship of the molecule or to attach fluorescent tags or other reporter groups for imaging studies.

The development of prodrugs is another important derivatization strategy. For instance, 5-fluoroindole-3-acetic acid has been investigated as a prodrug that can be activated by specific enzymes, such as horseradish peroxidase, to generate cytotoxic species. nih.gov This approach has potential applications in targeted cancer therapy. nih.gov

StrategyKey FeaturesStarting Materials (Example)
Fischer Indole Synthesis Acid-catalyzed cyclization of a phenylhydrazine and a carbonyl compound. wikipedia.org(4-fluorophenyl)hydrazine, aldehyde/ketone
Leimgruber-Batcho Synthesis Two-step process: enamine formation from an o-nitrotoluene followed by reductive cyclization. wikipedia.org4-fluoro-2-nitrotoluene, DMFDMA
Vicarious Nucleophilic Substitution Replacement of a hydrogen atom in a nitroaromatic by a nucleophile with a leaving group. organic-chemistry.orgwikipedia.orgFluorinated nitroarene, carbanion
Palladium-Catalyzed Reactions Intramolecular cyclization or cross-coupling for ring formation and functionalization. nih.govSubstituted anilines, bromo-indoles
Green Chemistry Approaches Use of microwave irradiation, atom-economical catalysts, and benign solvents. pharmtech.compsu.edumdpi.comVaries depending on the specific green method

Synthesis of Amino Acid Conjugates and Peptidomimetics

The conjugation of indole-3-acetic acid (IAA) and its derivatives with amino acids represents a key strategy for creating novel bioactive molecules. These conjugates can exhibit altered transport, metabolic stability, and receptor-binding properties.

Amino Acid Conjugates:

The synthesis of amino acid conjugates of indole-3-acetic acids typically involves the formation of an amide bond between the carboxylic acid of the indole derivative and the amino group of an amino acid. A common and efficient method utilizes a water-soluble condensing reagent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (WSCI·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). sci-hub.se This approach facilitates the synthesis of IAA-amino acid methyl ester conjugates in high yields, with the subsequent hydrolysis of the ester group to yield the free acid conjugate. sci-hub.se For instance, the conjugation of 5-methoxy-2-methyl-1H-indole-3-acetic acid with various amino acid esters has been successfully achieved, followed by alkylation at the indole nitrogen to produce a library of dipeptide-like compounds. researchgate.net These methods can be directly applied to this compound, starting with the hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-fluoroindole-3-acetic acid, followed by coupling with the desired amino acid ester and subsequent workup.

Peptidomimetics:

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The synthesis of peptidomimetics inspired by natural peptides often involves multi-step protocols, including solid-phase peptide synthesis (SPPS), in-solution cyclization, and click chemistry. nih.gov For example, a seven-step protocol has been developed for the synthesis of dimeric polymyxin-inspired peptidomimetics. nih.gov The indole scaffold of this compound can serve as a core for the design of novel peptidomimetics. The synthesis of such molecules may involve the incorporation of conformationally restricted building blocks and peptide bond isosteres to achieve the desired three-dimensional structure and biological activity. nih.gov The design and synthesis of peptidomimetic serine-based prodrugs have also been explored, highlighting the potential for creating complex bioactive molecules. purdue.edu

Preparation of Alkyl- and Aryl-Substituted Analogues

The introduction of alkyl and aryl substituents onto the indole core of this compound can lead to the discovery of analogues with fine-tuned properties. Various synthetic methodologies are available for this purpose, with the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions being particularly prominent.

Fischer Indole Synthesis:

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgtestbook.com This reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride. wikipedia.org To synthesize alkyl- or aryl-substituted analogues of this compound, one could start with the appropriately substituted 4-fluorophenylhydrazine and react it with a suitable keto-ester. For example, the reaction of phenylhydrazine with 2-butanone (B6335102) can yield 3-methylindole (B30407) derivatives. researchgate.net A variety of substituted hydrazines and ketones can be employed in the Fischer indole synthesis, and the reaction can be carried out in novel media such as biodegradable protonic ionic liquids, which can act as both catalyst and solvent. rowan.edu

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for the formation of carbon-carbon bonds and the introduction of aryl substituents. For instance, 5-bromo-7-azaindole (B68098) derivatives have been successfully subjected to Suzuki coupling with aryl boronic acids to furnish highly functionalized fluorescent biaryl derivatives. nih.gov A similar strategy could be employed for the synthesis of aryl-substituted this compound, starting from a halogenated precursor. The Buchwald modification of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of this classic reaction. wikipedia.org

Reaction Type Starting Materials Key Reagents/Catalysts Product Type Reference(s)
Fischer Indole SynthesisSubstituted Phenylhydrazine, Ketone/AldehydeBrønsted or Lewis Acids (e.g., HCl, ZnCl₂)Substituted Indoles wikipedia.org, testbook.com
Suzuki CouplingHalogenated Indole Derivative, Aryl Boronic AcidPalladium Catalyst (e.g., Pd(PPh₃)₄)Aryl-Substituted Indoles nih.gov
Buchwald ModificationAryl Bromide, HydrazonePalladium CatalystN-Arylhydrazones for Indole Synthesis wikipedia.org

Radiosynthesis for Isotopic Labeling and Mechanistic Probes

Radiolabeled analogues of this compound are invaluable tools for in vivo imaging techniques like Positron Emission Tomography (PET) and for mechanistic studies. The most commonly used isotopes for PET are carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F).

¹¹C-Labeling:

The radiosynthesis of ¹¹C-labeled compounds often involves the use of [¹¹C]methyl iodide or [¹¹C]methyl triflate as the labeling agent. For example, the asymmetric radiosynthesis of α-[¹¹C]methyl-L-tryptophan has been achieved through the enantioselective [¹¹C]methylation of an enolate precursor. nih.gov A similar approach could be envisioned for the synthesis of [¹¹C]this compound, where the methyl group of the ester is introduced using a ¹¹C-labeled methylating agent. An improved production procedure for 3-indolyl-[1-¹¹C]acetic acid ([¹¹C]IAA) has been developed, significantly increasing the radiochemical yield and specific activity, making it suitable for in vivo phyto-PET-imaging studies. nih.gov

¹⁸F-Labeling:

The introduction of ¹⁸F into aromatic systems is a common strategy for developing PET radiotracers. The synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan has been reported, demonstrating the feasibility of direct radiofluorination on the tryptophan backbone. thno.orgnih.gov For this compound, where the fluorine is already present, one might consider synthesizing a precursor where another position is suitable for ¹⁸F-labeling. Alternatively, for analogues, methods for the late-stage radiofluorination of biomolecules are continuously being developed. nih.gov For example, alcohol-enhanced Cu-mediated radiofluorination of boronate precursors has been used to prepare ¹⁸F-labeled tryptophan derivatives. mdpi.com

Isotope Labeling Agent Precursor Type Example Application Reference(s)
¹¹C[¹¹C]Methyl IodideEnolateα-[¹¹C]methyl-L-tryptophan for PET nih.gov
¹¹C[¹¹C]CO₂Grignard Reagent3-indolyl-[1-¹¹C]acetic acid for phyto-PET nih.gov
¹⁸F[¹⁸F]FluorideBoronic Ester5-[¹⁸F]Fluoro-α-methyl Tryptophan for cancer imaging thno.org, nih.gov
¹⁸F[¹⁸F]FluorideNitro Precursor¹⁸F-labeled peptides for PET nih.gov

Generation of Prodrug Forms and Bioconjugates

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. This approach can improve the pharmacokinetic properties of a drug, such as solubility and targeted delivery.

Prodrugs:

5-Fluoroindole-3-acetic acid, the carboxylic acid precursor to this compound, has been investigated as a prodrug that can be activated by peroxidases. nih.gov This suggests that this compound itself could be a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Another common prodrug strategy is the formation of glucuronide derivatives. psu.edu The synthesis of water-soluble glucuronide derivatives of camptothecin (B557342) has been reported, which enhances the drug's solubility and allows for targeted delivery to tumor cells expressing β-glucuronidase. nih.gov A similar approach could be applied to 5-fluoroindole-3-acetic acid to create a glucuronide prodrug.

Bioconjugates:

Bioconjugation involves linking a molecule to a larger biological entity, such as an antibody or a polymer. This can be used for targeted drug delivery. The high cytotoxicity of 5-fluoroindole-3-acetic acid after oxidative activation suggests its potential for use in antibody-directed enzyme prodrug therapy (ADEPT). nih.gov In this strategy, an antibody-enzyme conjugate is delivered to the tumor site, followed by the administration of the prodrug, which is then activated locally by the enzyme.

Advanced Synthetic Techniques and Catalyst Development

The development of advanced synthetic techniques and novel catalysts is crucial for the efficient and selective synthesis of complex molecules like this compound and its analogues.

Palladium-Catalyzed Reactions:

Palladium catalysis plays a significant role in modern organic synthesis. Palladium-catalyzed C-H functionalization is a powerful tool for the direct introduction of functional groups into a molecule, avoiding the need for pre-functionalized starting materials. For instance, a palladium(II)-catalyzed C-H fluorovinylation of indoles has been developed, proceeding with high stereoselectivity under mild conditions. nih.gov Palladium-catalyzed reactions have also been used for the N-vinylation of indoles and pyrroles. nih.govcore.ac.uk Directed palladium-catalyzed acetoxylation of indolines has also been reported, showcasing the versatility of this metal in indole chemistry. mit.edu

Other Advanced Methods:

The Fischer indole synthesis has been enhanced through various modifications, including the use of low melting mixtures as reaction media and tandem ruthenium-catalyzed hydrogen-transfer reactions. organic-chemistry.org Microwave-assisted synthesis has also been employed to accelerate reactions, such as in the methylenation of 7-aza indoles. nih.gov The development of novel catalysts, such as biodegradable protonic ionic liquids for the Fischer indole synthesis, offers greener and more efficient alternatives to traditional methods. rowan.edu

Technique/Catalyst Application Advantages Reference(s)
Palladium-Catalyzed C-H FunctionalizationDirect introduction of functional groupsHigh atom economy, avoids pre-functionalization nih.gov
Palladium-Catalyzed N-VinylationSynthesis of N-vinyl indolesStereospecific nih.gov, core.ac.uk
Microwave-Assisted SynthesisAcceleration of reactionsReduced reaction times, improved yields nih.gov
Biodegradable Protonic Ionic LiquidsCatalyst and solvent for Fischer indole synthesisGreener alternative, potential for recycling rowan.edu
Tandem Ru-Catalyzed Hydrogen-TransferFischer indole synthesis from alcoholsBroader substrate scope organic-chemistry.org

Biological and Biochemical Activities of Methyl 5 Fluoroindole 3 Acetate and Derivatives

Anticancer and Cytotoxic Activities

The primary therapeutic interest in 5-fluoroindole-3-acetic acid, the carboxylic acid derivative of Methyl 5-fluoroindole-3-acetate, lies in its potent anticancer and cytotoxic properties when activated by specific enzymes.

When combined with a peroxidase enzyme, 5-fluoroindole-3-acetic acid demonstrates significant cytotoxic activity against a variety of cancer cell lines in laboratory settings. nih.gov Studies have shown that while the compound or the enzyme alone is non-toxic, their combination is a potent cytotoxin. nih.gov This effect has been observed in both human and rodent tumor cell lines. nih.gov

For instance, the combination has shown high efficacy in killing human MCF7 breast and HT29 colon tumor cells, as well as CaNT murine carcinoma cells. nih.gov The human bladder carcinoma cell line, T24, however, has shown more resistance to the cytotoxic effects. nih.gov Unexpectedly, 5-fluoroindole-3-acetic acid is significantly more cytotoxic to V79 hamster fibroblasts in the presence of peroxidase than its non-fluorinated counterpart, indole-3-acetic acid, even though it is oxidized more slowly by the enzyme. nih.gov

Table 1: In Vitro Cytotoxicity of Activated 5-Fluoroindole-3-acetic acid

Cell Line Type Organism Outcome
MCF7 Breast Adenocarcinoma Human High Cell Kill
HT29 Colon Adenocarcinoma Human High Cell Kill
CaNT Carcinoma Murine High Cell Kill
T24 Bladder Carcinoma Human More Resistant
V79 Lung Fibroblast Hamster High Cytotoxicity

The in vivo potential of 5-fluoroindole-3-acetic acid has been evaluated in rodent models. Following intraperitoneal administration in mice with murine carcinoma NT, the prodrug reached significant concentrations within the tumor tissue. nih.gov Although the tumor concentration was approximately four to five times lower than in the plasma, the total exposure in the tumor over a two-hour period was substantial. nih.gov This level of exposure was calculated to be nearly double the amount required to achieve a 90-99% cell kill in several human and murine cancer cell lines tested in vitro, suggesting its potential for therapeutic efficacy in a clinical setting. nih.gov

The mechanism of action for 5-fluoroindole-3-acetic acid is centered on its function as an oxidatively activated prodrug. nih.gov Enzymes like horseradish peroxidase can oxidize indole-3-acetic acids, leading to the formation of a radical-cation. nih.gov This intermediate is unstable and rapidly fragments, eliminating carbon dioxide and forming cytotoxic products. nih.gov

The cytotoxicity is believed to stem from the generation of species such as 3-methylene-2-oxindole analogues. nih.gov These highly reactive molecules can form conjugates with biological nucleophiles, including thiols and likely DNA, leading to cell death. nih.gov This targeted activation in the presence of a specific enzyme like peroxidase forms the basis for its proposed use in targeted cancer therapies, such as antibody-directed enzyme prodrug therapy (ADEPT). nih.gov

Antimicrobial Activities

While indole (B1671886) derivatives, as a broad class, have been investigated for antimicrobial properties, specific data on the antibacterial and antifungal activities of this compound or 5-fluoroindole-3-acetic acid are not extensively available in the current scientific literature.

There is no specific information available in the reviewed scientific literature regarding the antibacterial spectrum of this compound or its derivatives against various bacterial strains.

There is no specific information available in the reviewed scientific literature regarding the antifungal properties of this compound or its derivatives against various fungal species.

Anti-inflammatory Effects

The anti-inflammatory properties of indole-3-acetic acid (IAA) derivatives are a significant area of research. While studies focusing specifically on this compound are limited, the activities of its parent compounds and related molecules provide a strong indication of its potential therapeutic effects. The acetate (B1210297) moiety and the indole structure are both known to participate in modulating inflammatory responses. For instance, acetate has been shown to attenuate inflammasome activation, a key component of the innate immune system. nih.gov

Modulation of Pro-inflammatory Pathways

Indole-3-acetic acid (IAA), the parent compound of this compound, has demonstrated significant anti-inflammatory activity by modulating key pro-inflammatory pathways. Research has shown that IAA can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS). mdpi.commdpi.com This suppression is crucial as these cytokines are central mediators of inflammatory responses. mdpi.com

The mechanism often involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. rudn.ru By preventing the activation and nuclear translocation of NF-κB, IAA and its derivatives can effectively dampen the inflammatory cascade. Furthermore, studies on acetate reveal it can disrupt Mitogen-Activated Protein Kinase (MAPK) signaling, another crucial pathway in the production of inflammatory mediators. nih.gov Derivatives like 5-fluoro-2-oxindole have also been shown to inhibit the upregulation of phosphorylated MAPK in inflammatory models.

The anti-inflammatory effects of various indole derivatives are summarized in the table below.

CompoundPathway/Mediator ModulatedObserved Effect
Indole-3-acetic acid (IAA) NF-κB, TNF-α, IL-1β, IL-6Attenuation of pro-inflammatory cytokine production. mdpi.commdpi.com
Acetate NLRP3 Inflammasome, MAPK, NF-κBAttenuation of inflammasome activation and disruption of signaling pathways. nih.gov
5-fluoro-2-oxindole MAPK, NOS2, Microglial markersInhibition of inflammatory responses and oxidative stress.

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme found predominantly in neutrophils that plays a critical role in the innate immune response by producing hypochlorous acid (HOCl), a potent microbicidal agent. nih.govpatsnap.com However, excessive MPO activity can lead to oxidative damage to host tissues, contributing to the pathology of various inflammatory diseases. patsnap.commdpi.com Consequently, inhibitors of MPO are of significant therapeutic interest.

Microbiota-derived indoles have been identified as potent and selective inhibitors of MPO at physiological concentrations. nih.gov This inhibition blocks the chlorinating activity of MPO, which is a reliable marker for MPO-associated tissue damage. nih.gov The mechanism involves direct interaction with the enzyme, preventing the generation of harmful oxidants. nih.gov Although direct studies on this compound are not available, research on the related compound 5-fluorouracil (B62378) demonstrates a direct, dose-dependent inhibitory effect on MPO activity both in vitro and in vivo. nih.gov This suggests that the fluorinated indole scaffold is a promising structure for MPO inhibition.

The table below details findings on MPO inhibition by related compounds.

InhibitorTarget EnzymeKey Finding
Indoles (general) Myeloperoxidase (MPO)Inhibit MPO's chlorinating activity, reducing a biomarker of tissue damage. nih.gov
5-Fluorouracil (5-FU) Myeloperoxidase (MPO)Directly inhibits MPO activity in a dose-dependent manner (IC50 = 0.75 mg/ml in human leukocytes). nih.gov

Plant Growth Regulatory Activities (Auxin Mimicry)

This compound is structurally similar to the primary plant hormone auxin, Indole-3-acetic acid (IAA). wikipedia.org Auxins are fundamental for nearly every aspect of plant growth and development, including cell elongation, division, and differentiation. wikipedia.orgnih.gov Synthetic auxins are widely used in agriculture and horticulture. The introduction of a methyl group to form a methyl ester can increase the potency of IAA, and fluorination can also modify its biological activity, suggesting that this compound likely possesses significant auxin-like properties.

Hypocotyl Growth Modulation

Auxins play a dual role in regulating hypocotyl (embryonic stem) elongation. This process is highly sensitive to auxin concentrations and is regulated by environmental cues like light and temperature. nih.gov Research on Arabidopsis has shown that while auxin is required for hypocotyl elongation, high concentrations can be inhibitory. nih.govnih.gov Studies comparing IAA and its methylated ester, MeIAA, found that exogenously applied MeIAA was significantly more potent than IAA in inhibiting hypocotyl elongation, indicating that the methylated form has powerful auxin activity. nih.gov This suggests that this compound would also be an effective modulator of hypocotyl growth.

Auxin Transport and Receptor Binding Research

The action of auxins depends on their perception by specific receptor proteins and their transport within the plant. The primary auxin receptors are the TIR1/AFB family of F-box proteins. nih.gov Auxin acts as a "molecular glue," stabilizing the interaction between these receptors and Aux/IAA transcriptional repressor proteins, leading to the degradation of the repressors and the activation of auxin-responsive genes. nih.gov

The binding affinity for these receptors can vary between different auxin analogs. Research on fluorescent auxin analogs has revealed distinct binding sites with different affinities and subcellular locations, such as the endoplasmic reticulum and the tonoplast. nih.gov Synthetic auxins can differ in their binding preferences for these sites. For example, some binding sites show a high affinity for 2,4-Dichlorophenoxyacetic acid (2,4-D), while others have a high affinity for Naphthaleneacetic acid (NAA). nih.gov The specific binding characteristics of this compound to these receptors would determine its precise biological activity as a plant growth regulator.

The table below summarizes the auxin-like activities of related indole acetates.

CompoundActivityObservation
Methyl-IAA (MeIAA) Hypocotyl ElongationMore potent inhibitor of hypocotyl elongation than IAA. nih.gov
Methyl-IAA (MeIAA) Root GrowthInhibits primary root growth, a characteristic auxin effect. nih.gov
Fluorescent IAA/NAA Analogs Receptor BindingBind to specific sites on the endoplasmic reticulum and tonoplast. nih.gov

Other Reported Biological Research Activities

Beyond its more extensively studied applications, this compound and its structural analogs have been investigated for a range of other biological and biochemical activities. These include antiviral properties, antioxidant potential, interactions with neurobiological targets, and the inhibition of various enzymes. The following subsections detail the research findings in these areas.

The indole nucleus is a key structural motif in many compounds with demonstrated antiviral activity. While direct antiviral studies on this compound are not extensively reported, research on related indole derivatives suggests potential in this area.

One area of investigation has been the activity of indole derivatives against Human Immunodeficiency Virus (HIV). For instance, a series of 1,3,4-oxadiazole (B1194373) derivatives containing an indole moiety have been synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.gov Specifically, compounds containing both an indole and an acetamide (B32628) group demonstrated potent inhibitory effects on HIV-1 infectivity. nih.gov Two prominent derivatives in this class exhibited half-maximal effective concentrations (EC₅₀) of 0.17 µM and 0.24 µM, respectively. nih.gov Their mechanism of action was found to be the specific interference with the viral transcriptional step. nih.gov

Furthermore, 3-Methyleneoxindole, which is an oxidation product of the plant auxin indole-3-acetic acid, has been shown to selectively inhibit the replication of several viruses, including herpesviruses, mengoviruses, and polioviruses. nih.gov This suggests that metabolites or derivatives of indole-3-acetic acid, the parent acid of this compound, can possess antiviral capabilities. nih.gov

The following table summarizes the anti-HIV-1 activity of selected indole-1,3,4-oxadiazole derivatives.

DerivativeEC₅₀ (µM) against HIV-1Target of Inhibition
Derivative 9 0.17Viral Transcription
Derivative 13 0.24Viral Transcription
Data sourced from a study on 1,3,4-oxadiazole derivatives of indole. nih.gov

Indole compounds are recognized for their antioxidant properties, which are often attributed to their ability to donate a hydrogen atom from the indole nitrogen, thereby neutralizing free radicals. nih.gov The antioxidant capacity of indole derivatives can be influenced by the nature and position of substituents on the indole ring.

Studies on various C-3 substituted indole derivatives have demonstrated their potential as antioxidants. For example, a series of fifteen indole derivatives substituted at the C-3 position were synthesized and evaluated for their antioxidant activity using in vitro assays. nih.gov Among these, a derivative featuring a pyrrolidinedithiocarbamate moiety was identified as a particularly effective radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov The scavenging activity of some of these derivatives was found to be significantly higher than that of the parent compound, gramine. nih.gov

Another study on ethenyl indoles, which are substituted at the C-3 position, also highlighted the role of substituents in determining antioxidant activity. rsc.orgrsc.org It was observed that derivatives with electron-donating groups exhibited antioxidant properties comparable to vitamin E, while those with strong electron-withdrawing groups showed weak or no activity. rsc.orgrsc.org For instance, a hydroxy-substituted ethenyl indole demonstrated a 50% inhibition concentration (IC₅₀) of approximately 24 µM in a DPPH assay, which is comparable to that of vitamin E (IC₅₀ ~ 26 µM). rsc.org

The table below presents the antioxidant activity of selected C-3 substituted indole derivatives from a DPPH scavenging assay.

DerivativeDPPH Scavenging Activity (%)
Gramine (1) 5
Derivative 11 31
Derivative 12 38
Data reflects the percentage of DPPH radical scavenging at a given concentration. nih.gov

The structural similarity of the indole core to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT) has prompted extensive research into indole derivatives as ligands for serotonin receptors. These receptors are implicated in a wide range of physiological and pathological processes in the central nervous system. nih.govcas.cz

Research has shown that derivatives of indole can act as potent ligands for various serotonin receptor subtypes, including 5-HT₁A and 5-HT₂A. nih.gov For example, a study on indole derivatives D2AAK5, D2AAK6, and D2AAK7, which contain a 6-fluoroindole (B127801) moiety, revealed their affinity for these receptors. nih.gov The indole scaffold is considered a "privileged scaffold" in drug discovery for central nervous system disorders. nih.gov

Furthermore, the indole alkaloid Geissoschizine methyl ether has been shown to bind to multiple 5-HT receptor subtypes, including 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C, and 5-HT₇. nih.govnih.gov It exhibits partial agonistic activity at 5-HT₁A receptors and antagonistic activity at several other subtypes. nih.gov This highlights the versatility of the indole structure in interacting with serotonergic targets.

The affinity of various indole-containing compounds for serotonin receptors is a key area of research for developing treatments for conditions like depression, anxiety, and schizophrenia. nih.govcas.czresearchgate.net

The following table indicates the binding affinity (Ki) of a selective 1,3,5-triazine (B166579) derivative for the 5-HT₆ receptor, a target for Alzheimer's disease treatment.

Compound5-HT₆R Ki (nM)
MST4 Derivative 3 13
Data from a study on novel 1,3,5-triazine derivatives as 5-HT₆ receptor ligands. nih.govmdpi.com

Derivatives of indole-3-acetic acid have been investigated as inhibitors of various enzymes, extending beyond myeloperoxidase (MPO).

One notable example is the interaction of 5-Fluoroindole-3-acetic acid with horseradish peroxidase. This enzyme oxidizes the indole derivative, leading to the formation of cytotoxic products. nih.gov While this is an enzymatic reaction rather than inhibition in the classical sense, it demonstrates a specific interaction with a peroxidase enzyme. nih.gov

In the realm of true enzyme inhibition, isatins (indole-2,3-diones) have been identified as potent and specific inhibitors of carboxylesterases (CEs). nih.gov These enzymes are crucial for the metabolism of numerous drugs. The inhibitory potency of isatin (B1672199) derivatives was found to be related to their hydrophobicity, with more hydrophobic compounds exhibiting lower Ki values in the nanomolar range. nih.gov

More recently, a new class of indole acetic acid sulfonate derivatives has been synthesized and shown to be effective inhibitors of ectonucleotidases, including ecto-nucleotide pyrophosphatase/phosphodiesterases (ENPPs) and ecto-5'-nucleotidase (e5'NT). rsc.org Several of these derivatives displayed IC₅₀ values in the sub-micromolar range against the targeted enzymes. rsc.org

The table below shows the inhibitory activity of selected indole acetic acid sulfonate derivatives against human ecto-nucleotide pyrophosphatase 1 (h-ENPP1).

CompoundIC₅₀ against h-ENPP1 (µM)
5c 0.41 ± 0.01
5e 0.32 ± 0.02
5g 0.52 ± 0.01
5i 0.81 ± 0.03
5j 0.70 ± 0.02
Data from a study on indole acetic acid sulfonate derivatives as ectonucleotidase inhibitors. rsc.org

Mechanistic Investigations and Molecular Interactions

Enzyme-Mediated Activation and Biotransformation Pathways

The bioactivation of indole-3-acetic acid derivatives, including the fluorinated analogue, is often dependent on enzymatic processes. Peroxidases, in particular, play a crucial role in transforming these compounds into reactive species.

The activation of 5-fluoroindole-3-acetic acid, the parent acid of Methyl 5-fluoroindole-3-acetate, is initiated through oxidation by peroxidases such as horseradish peroxidase (HRP). nih.gov This process involves the enzyme's compound I, the activated form of peroxidase, which oxidizes the indole (B1671886) derivative. nih.gov While related to indole-3-acetic acid, the 5-fluoro substituted version is oxidized by HRP compound I at a rate that is reportedly 10-fold slower than its non-fluorinated counterpart. nih.gov This enzymatic reaction is a critical first step in the biotransformation cascade that leads to the generation of cytotoxic products. nih.gov

Following the initial peroxidase-mediated oxidation, a radical-cation of the indole compound is formed. nih.gov This highly reactive intermediate undergoes rapid fragmentation, which includes the elimination of carbon dioxide (in the case of the carboxylic acid) to generate other cytotoxic products. nih.gov A key product thought to arise from this pathway is a 3-methylene-2-oxindole analogue. nih.gov The formation of these reactive species is central to the subsequent biological activity observed with this class of compounds.

The reactive intermediates generated, particularly the 3-methylene-2-oxindole analogues, are electrophilic and can readily interact with biological nucleophiles. nih.gov Research suggests that these intermediates can form conjugates with thiols, which are sulfur-containing functional groups found in molecules like the antioxidant glutathione (B108866) and cysteine residues in proteins. nih.gov Furthermore, it is believed that these reactive species can also interact with other nucleophiles, including DNA, which contributes to their cytotoxic effects. nih.gov

Target Identification and Engagement Studies

Identifying the specific biological macromolecules with which a compound interacts is fundamental to understanding its mechanism of action. Studies have explored the engagement of this compound class with specific enzymes and receptors.

While the parent compound, 5-fluoroindole-3-acetic acid, is known to be activated by peroxidases like HRP, specific binding and inhibition kinetic data for this compound with human myeloperoxidase (MPO) are not detailed in the available literature. The general mechanism involves oxidation by the peroxidase enzyme system, but quantitative parameters such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) specific to MPO are not provided in the reviewed sources. nih.gov

The indole structure is a common motif in ligands for serotonin (B10506) (5-HT) receptors. However, specific studies detailing the binding affinity or functional activity of this compound at 5-HT₁ₐ and 5-HT₂ₐ receptors are not present in the surveyed scientific literature. While many indole derivatives are known to interact with these receptors, direct evidence and quantitative binding data for this specific compound are absent from the search results. nih.govnih.gov General research confirms that 5-HT₁ₐ and 5-HT₂ₐ receptors are crucial targets for various therapeutic agents and are involved in complex signaling pathways within the central nervous system. nih.gov

Investigating HIV-1 Integrase Interactions

The enzyme HIV-1 integrase (IN) is a crucial target for antiretroviral therapy as it catalyzes the insertion of viral DNA into the host cell's genome, a step essential for HIV-1 replication. nih.gov The inhibition of this enzyme is a key strategy in the development of new anti-HIV drugs. nih.gov Integrase inhibitors are broadly categorized as integrase strand transfer inhibitors (INSTIs), which target the enzyme's active site, and protein-protein interaction inhibitors. nih.gov

While direct studies on this compound are not prevalent in the available literature, the indole scaffold is a recognized motif in the design of HIV-1 integrase inhibitors. Research into compounds like diketo acids, for example, has elucidated the mechanism of strand transfer inhibition. researchgate.net These inhibitors often function by competing with the target DNA substrate, binding to a specific conformation of the integrase enzyme that forms after it has assembled with the viral DNA ends. researchgate.net The development of assays, such as scintillation proximity assays (SPAs), allows for the detailed study of inhibitor binding and enzymatic function, revealing that high-affinity binding of some inhibitors requires the formation of a specific integrase-viral DNA complex. researchgate.net Long-acting antivirals targeting HIV-1 integrase, such as Cabotegravir (CAB), are also under extensive investigation to improve treatment adherence. nih.gov

Identification of Other Cellular Targets (e.g., Enzymes, Receptors)

Beyond viral enzymes, indole derivatives have been shown to interact with various cellular targets. A notable example involves the related compound, 5-fluoroindole-3-acetic acid, which is the unesterified form of this compound. This compound has been identified as a prodrug that can be activated by peroxidases, such as horseradish peroxidase. nih.gov

The mechanism involves the oxidation of the indole-3-acetic acid derivative by the peroxidase, which leads to the formation of a radical-cation. nih.gov This intermediate then rapidly fragments, eliminating carbon dioxide and generating cytotoxic products. nih.gov The resulting species, likely a 3-methylene-2-oxindole analogue, is highly reactive and can conjugate with biological nucleophiles like thiols and potentially DNA, leading to cell death. nih.gov Interestingly, while 5-fluoroindole-3-acetic acid is oxidized more slowly by horseradish peroxidase than its non-fluorinated counterpart, it demonstrates significantly higher cytotoxicity in the presence of the enzyme. nih.gov This potent activity has led to its evaluation in targeted cancer therapy strategies, where the activating enzyme could be delivered specifically to tumor cells. nih.gov

Molecular Docking and Computational Chemistry for Mechanistic Insights

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how ligands such as this compound interact with protein targets at a molecular level. nih.govnih.gov These techniques predict the most likely binding orientation of a ligand within a protein's active site and assess the stability of the resulting complex. nih.govnih.gov

Ligand-Protein Interaction Modeling

Ligand-protein interaction modeling provides a static image of how a compound fits into a target's binding pocket. A study on the non-fluorinated analog, methyl indole-3-acetate (B1200044), docking with maltase-glucoamylase, revealed specific interactions that stabilize the complex. researchgate.net These interactions are typically a combination of hydrogen bonds and non-polar interactions.

Key interactions identified in such models include:

Hydrogen Bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein. For instance, the amino group of a ligand might form a hydrogen bond with an oxygen atom on a threonine residue in the protein's active site. nih.gov

Hydrophobic and π-Stacking Interactions: The aromatic indole ring is crucial for these interactions. It can engage in hydrophobic interactions with non-polar amino acid residues and π-π or π-cation stacking with aromatic residues like tryptophan (Trp), phenylalanine (Phe), or tyrosine (Tyr). researchgate.netdntb.gov.ua For example, modeling of methyl indole-3-acetate showed π-π interactions with Trp406 and Phe450 residues. researchgate.net

The table below summarizes typical interactions observed in docking studies of indole derivatives with protein targets.

Interaction TypeLigand GroupProtein Residue ExampleReference
Hydrogen BondAmino GroupThreonine (Thr), Aspartic Acid (Asp) researchgate.net, nih.gov
π-π StackingIndole RingPhenylalanine (Phe), Tryptophan (Trp) researchgate.net, dntb.gov.ua
π-CationIndole RingAspartic Acid (Asp) researchgate.net
HydrophobicIndole Ring / Methyl GroupAlanine (Ala), Valine (Val), Leucine (Leu) dntb.gov.ua

Prediction of Binding Modes and Affinities

Molecular docking algorithms predict the preferred orientation, or "binding mode," of a ligand when it binds to a protein. nih.gov The process generates multiple possible poses and uses a scoring function to rank them, with the top-ranked pose representing the most probable binding mode. nih.gov The accuracy of these predictions can be significantly improved by using a high-quality crystal structure of the target protein. nih.gov

The binding affinity, which indicates the strength of the interaction, is often estimated as a binding energy score (e.g., in kcal/mol). researchgate.net For methyl indole-3-acetate docked with maltase-glucoamylase, a binding energy of -6.8 kcal/mol was calculated. researchgate.net These scores are valuable for virtual screening of large compound libraries to identify potential new inhibitors. mdpi.com

Dynamics of Molecular Interactions

While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-protein complex over time. nih.gov MD simulations model the movements of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose and the persistence of key interactions, such as hydrogen bonds. mdpi.commdpi.com

Analysis of an MD trajectory can reveal:

Conformational Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the complex is stable or if the ligand moves away from the binding site. nih.gov

Solvent Effects: MD simulations explicitly model the surrounding water molecules, providing a more realistic environment to study the energetics of binding. mdpi.com

These dynamic studies are crucial for validating docking results and understanding the subtle conformational changes that occur upon ligand binding. nih.gov

Biosynthesis and Metabolic Pathways of Indole Derivatives

This compound belongs to the broad class of indole derivatives, the most famous of which is the plant hormone indole-3-acetic acid (IAA). nih.gov The biosynthesis and metabolism of these compounds have been extensively studied, particularly in plants and microorganisms.

The primary precursor for the biosynthesis of most natural indole compounds is the amino acid tryptophan. nih.govwikipedia.org In plants and microbes, several tryptophan-dependent pathways for IAA synthesis have been identified, distinguished by their key intermediates. nih.govyoutube.com

Major Tryptophan-Dependent IAA Biosynthesis Pathways

Pathway Name Key Intermediate(s) Key Enzyme(s) Organism Type Reference(s)
Indole-3-pyruvic acid (IPA) Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) Tryptophan aminotransferase, Aldehyde dehydrogenase Plants, Microorganisms nih.gov, researchgate.net, youtube.com
Indole-3-acetamide (IAM) Indole-3-acetamide (IAM) Tryptophan-2-monooxygenase, IAM hydrolase Microorganisms (historically), Plants nih.gov, youtube.com
Tryptamine (TAM) Tryptamine, Indole-3-acetaldehyde (IAAld) Tryptophan decarboxylase, Amine oxidase Plants, Microorganisms nih.gov

| Indole-3-acetonitrile (IAN) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450 enzymes, Nitrilase | Plants | nih.gov, nih.gov |

Once synthesized, the levels of active IAA are controlled through metabolic processes, including oxidation and conjugation. nih.gov The primary oxidative catabolite is oxindole-3-acetic acid (OxIAA). nih.gov Additionally, IAA can be reversibly conjugated to sugars or irreversibly to amino acids like aspartic acid and glutamate (B1630785), forming indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (IAGlu), respectively, as a means of regulating its activity. nih.gov While these pathways describe the general fate of IAA, fluorinated analogs introduced into biological systems may be processed by the same enzymatic machinery, as seen in studies where 5-F-tryptophan can act as a precursor in directed biosynthesis. acs.org

Structure Activity Relationship Sar Studies and Rational Design

Impact of Fluoro-Substitution on Biological Activity and Conformation

The introduction of a fluorine atom at the 5-position of the indole (B1671886) ring in Methyl 5-Fluoroindole-3-acetate has significant stereoelectronic implications that modulate its biological activity. Fluorine is a highly electronegative atom, and its substitution can alter the electron distribution within the indole ring, influencing its binding affinity to biological targets.

In a notable study, 5-fluoroindole-3-acetic acid, the carboxylic acid precursor to the methyl ester, demonstrated unexpectedly high cytotoxicity against various tumor cell lines when activated by horseradish peroxidase, even more so than its non-fluorinated counterpart, indole-3-acetic acid. nih.gov This was surprising because the fluorinated compound is oxidized more slowly by the enzyme. nih.gov The enhanced cytotoxicity suggests that the fluorine atom, despite its electron-withdrawing nature which slows the initial oxidation, may stabilize subsequent reactive intermediates or alter the molecule's interaction with cellular nucleophiles like DNA. nih.gov

Furthermore, the substitution of fluorine can enhance the inhibitory potential of indole derivatives against certain enzymes. Studies on a new class of indole acetic acid sulfonate derivatives showed that a fluorine substitution at the para position (equivalent to the 5-position in this context) enhanced the inhibitory activity against human ecto-5'-nucleotidase (h-e5′NT). nih.gov The electronegative effect of fluorine was credited with increasing potency by reducing the enzyme's hydrolytic activity. nih.gov

Influence of Alkyl Chain Length and Substitution on Biological Activity

The ester group at the 3-position of the indole ring is a key determinant of the molecule's pharmacokinetic and pharmacodynamic properties. While the subject compound is a methyl ester, SAR studies on related indole derivatives highlight the critical role of the alkyl chain's length and nature.

In studies of volatile compounds that induce defense genes in plants, the acetate (B1210297) portion of a lead compound was found to be non-essential, with the alcohol formed after hydrolysis being the likely active structure. nih.govresearchgate.net This suggests that for compounds like this compound, in vivo hydrolysis to 5-fluoroindole-3-acetic acid could be a critical activation step. nih.gov Indeed, several esterases in Arabidopsis have been shown to hydrolyze and activate inactive methyl indole-3-acetic acid esters. nih.gov

Role of Indole Ring Modifications and Substituent Effects

The indole nucleus is a versatile scaffold that allows for extensive modification to fine-tune biological activity. nih.gov Beyond the 5-fluoro substituent, the effects of other modifications on the indole ring are well-documented and provide a framework for understanding the SAR of this compound.

The nature of the substituent also plays a significant role. In one study, replacing a hydrogen at the 5-position of an indole scaffold with a nitro group drastically decreased binding affinity for the benzodiazepine (B76468) receptor. nih.gov However, in another series, a nitro group at the same position, combined with specific substitutions on a side chain, yielded the most potent ligand. nih.gov This demonstrates the interdependent effects of substituents on potency. nih.gov Similarly, studies on indole acetic acid sulfonate derivatives showed that substitutions with electron-withdrawing groups like halogens (fluorine, chlorine, iodine) or trifluoromethyl groups generally increased inhibitory potential against various enzymes. nih.gov

Substitution at the N-1 position of the indole ring is also a key modification. The presence of a hydrogen at N-1 is often crucial for forming hydrogen bonds with target receptors. For example, 1-methyl derivatives of certain indolylglyoxylamides were found to be inactive, suggesting the indole NH is essential for binding. nih.gov

Table 1: Effect of Substitutions on Indole Ring Activity
Position of SubstitutionSubstituentObserved Effect on Biological ActivityReference
5-FIncreased cytotoxicity (as prodrug); Enhanced enzyme inhibition nih.govnih.gov
5-NO2Decreased affinity in some series, increased in others (context-dependent) nih.gov
1-CH3Loss of activity, suggesting N-H is crucial for H-bonding nih.gov
Linkage (Bisindoles)6-6' vs 5-5'6-6' linkage provided optimal shape and higher activity nih.gov
Para-position-IIncreased inhibitory potential against r-e5′NT nih.gov
-Trifluoromethyl (-CF3)Increased inhibitory potential against h-ENPP3 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities to create predictive mathematical models. unicamp.br For indole derivatives, QSAR studies are instrumental in understanding the complex interplay of various substituents and in designing more potent molecules.

QSAR models for 1H-indole-3-acetic acid derivatives with auxin activity have been developed using various statistical methods like Partial Least Squares (PLS) and Multiple Linear Regression (MLR). unicamp.br These models use molecular descriptors that quantify properties such as the molecule's shape, size, and electronic features. For example, descriptors like the radial distribution function (RDF) and 3D-MoRSE descriptors have been used to build models that predict auxin activity. unicamp.br

In another study on 3-methylfentanyl derivatives, a QSAR model was established using neural networks, which provided accurate predictions of analgesic activity. nih.gov The model identified key quantum chemical indices, such as the net charge on specific atoms and certain torsional angles, that were highly correlated with activity. nih.gov Such models can suggest an interactive pattern between the compounds and their receptors. nih.gov

These computational approaches allow for the screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity and guiding lead optimization.

De Novo Design Principles for Novel Indole-Based Scaffolds

De novo design involves the computational creation of novel molecules, often built atom-by-atom or fragment-by-fragment, to fit a specific biological target. This approach is increasingly used to design new indole-based scaffolds with desired therapeutic properties.

One principle of de novo design is to establish an artificial biosynthetic pathway in a host organism, like E. coli, to produce a target molecule such as indole-3-acetic acid from a simple carbon source like glucose. nih.govresearchgate.net This involves assembling the necessary enzymes for the upstream pathway (glucose to L-tryptophan) and the downstream pathway (L-tryptophan to the final product). nih.gov

Another powerful approach combines reinforcement learning with deep generative models to build molecules in 3D space. arxiv.org Starting from a core scaffold, an "agent" learns to add atoms or fragments to optimize multiple objectives simultaneously, such as binding affinity, potency, and synthetic accessibility, all within the constraints of a protein's binding pocket. arxiv.org This allows for the efficient design of target-specific inhibitors.

Furthermore, de novo design can be used to create entirely new protein scaffolds that are not found in nature. By using computational tools to design small proteins that fold around multivalent chemical cross-linkers, unique tertiary structures can be achieved. arxiv.org These novel scaffolds, which can incorporate indole-like fragments, can then serve as versatile templates for developing inhibitors of specific biological processes, such as protein-protein interactions. arxiv.org

Chemoinformatic and Cheminformatic Approaches in SAR

Cheminformatics (also known as chemoinformatics) utilizes computational methods to analyze large datasets of chemical compounds, providing valuable insights into SAR. nih.gov These approaches are essential for navigating the vast chemical space of indole derivatives and identifying promising candidates for drug development.

One application of cheminformatics is the use of self-organizing maps (SOMs) to visualize chemical diversity. nih.gov By mapping thousands of marine indole alkaloids, researchers can identify structurally related molecules and clusters, which can guide the selection of scaffolds for synthesis and biological testing. nih.gov This method helps in expanding the known bioactive chemical space for a particular compound class. nih.gov

Cheminformatics tools, combined with meta-analyses of published bioactivity data, can direct the biological evaluation of new compounds. nih.gov For example, by analyzing known bioactive synthetic indole-3-glyoxylamides, researchers were guided to synthesize and test a library of marine natural product-inspired derivatives, leading to the discovery of new antiplasmodial and protease-inhibiting activities. nih.gov

These computational approaches are also integral to modern drug discovery platforms. For instance, high-throughput screening can identify an initial hit, which can then be optimized using cheminformatic analysis of structural variations to improve properties like potency and water solubility, ultimately leading to a clinical candidate. rsc.org

Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Methyl 5-Fluoroindole-3-acetate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound by mapping the chemical environments of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR: The ¹H NMR spectrum of a related compound, 5-fluoro-3-methyl-1H-indole, reveals characteristic signals that help in identifying the protons within the molecule. For instance, a singlet corresponding to the N-H proton of the indole (B1671886) ring typically appears downfield. The protons on the aromatic ring exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The methyl group protons typically appear as a singlet further upfield. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. In a compound like 5-fluoro-3-methyl-1H-indole, the carbon attached to the fluorine atom shows a characteristic splitting pattern due to C-F coupling. rsc.org The carbonyl carbon of the acetate (B1210297) group in this compound would be expected to appear significantly downfield.

¹⁹F NMR: ¹⁹F NMR is particularly useful for fluorinated compounds. The fluorine-19 isotope has 100% natural abundance and is a highly sensitive NMR-active nucleus. diva-portal.org Its large chemical shift range makes it a sensitive probe to the local electronic environment. diva-portal.org For 5-fluoro-3-methyl-1H-indole, a single resonance is observed in the ¹⁹F NMR spectrum, with its chemical shift being indicative of the fluorine's position on the indole ring. rsc.org

Table 1: Representative NMR Data for a Related Compound: 5-Fluoro-3-methyl-1H-indole

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹H7.89s
7.27–7.25m
7.23ddJ = 9.6, 2.4
7.03s
6.95tdJ = 9.0, 2.5
2.31dJ = 0.6
¹³C158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73
9.70
¹⁹F-125.24

Data obtained in CDCl₃. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands. For instance, the C=O stretching vibration of the ester group in a similar compound, methyl ethanoate, appears in the region of 1750 to 1735 cm⁻¹. docbrown.info The C-O stretching vibrations for ethanoate esters are observed between 1250 and 1230 cm⁻¹. docbrown.info Additionally, N-H stretching vibrations from the indole ring and C-F stretching vibrations would also be present, contributing to the unique IR fingerprint of the molecule. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural insights. For the related compound methyl indole-3-acetate (B1200044), the molecular ion peak is observed, and its fragmentation provides clues about the structure. nih.gov

UV-Vis and Fluorescence Spectroscopy for Spectral Analysis

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. Indole derivatives, including this compound, typically exhibit characteristic absorption and emission spectra. A study on various ring-substituted indole-3-acetic acids showed that they display two to four absorbance maxima in the 260–310 nm range, which are attributed to the overlapping vibronic lines of the ¹Lₐ←¹A and ¹Lₑ←¹A transitions. nih.gov Further maxima in the 200–230 nm region are assigned to the ¹Bₐ←¹A and ¹Bₑ←¹A transitions. nih.gov With the exception of certain chloro-, bromo-, and 4- or 7-fluoro-derivatives, most indole-3-acetic acids fluoresce in the 345–370 nm range when excited at 275–280 nm. nih.gov The specific absorption and emission wavelengths for this compound would be influenced by the fluorine substituent on the indole ring.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of indolic compounds like this compound, reversed-phase HPLC is often employed. A C8 or C18 column can be used with a mobile phase typically consisting of a mixture of an aqueous buffer (like acetic acid in water) and an organic solvent (such as acetonitrile). nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By using a gradient elution, where the composition of the mobile phase is changed over time, a good resolution of peaks can be achieved. nih.gov The purity of a sample of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. sdfine.com A fluorimetric detector can be used for sensitive detection, with excitation and emission wavelengths set appropriately for the indole moiety (e.g., 280 nm excitation and 350 nm emission). nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of indole derivatives and for monitoring the progress of chemical reactions. The technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase.

In the analysis of indole compounds, pre-coated silica gel plates are commonly used. researchgate.net The separation efficiency is highly dependent on the choice of the mobile phase, or eluent. For indole derivatives, solvent systems like toluene-ethyl acetate or chloroform-acetone are often employed. researchgate.nethplc.sk Following development, the separated compounds are visualized. Due to their conjugated ring system, indoles, including this compound, are inherently UV-active and can be detected as dark spots on a fluorescent background under UV light (typically at 254 nm). hplc.skmdpi.com

Identification is confirmed by comparing the Retention factor (Rf) value of the sample spot to that of a known reference standard run on the same plate. The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. While highly indicative, obtaining reproducible Rf values requires strict control over experimental conditions such as chamber saturation, eluent composition, and temperature. hplc.sk

Table 1: Example TLC Systems for the Separation of Indole-Related Compounds This table illustrates typical conditions used for separating indole derivatives, which would be applicable for the analysis of this compound.

Stationary PhaseMobile Phase (Eluent)Detection MethodExample CompoundReported Rf ValueReference
Silica Gel G F254Toluene – Ethyl Acetate (95:5, v/v)UV Light (254 nm and 366 nm)Nutmeg Ingredients (Indole-related)Not specified hplc.sk
Silica GelChloroform – Acetone (95:5, v/v)UV LightBarbiturates (Heterocyclic)0.18 - 0.69 hplc.sk
PolyamideAcetone – Propanol – Water (5:4:1)UV Light (254 nm), Ferric Chloride SprayGeneral Organic CompoundsNot specified researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides high-resolution separation and definitive structural identification. This compound, as a methyl ester, possesses greater volatility than its parent acid (5-fluoroindole-3-acetic acid), making it well-suited for GC analysis.

For compounds with lower volatility, a derivatization step is often necessary to convert them into more volatile analogs. For instance, sterols are often converted to their trifluoroacetate (B77799) derivatives to improve their chromatographic properties. nih.gov While the subject compound may not require this, the principle is central to GC analysis of related molecules.

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a long, thin column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Nonpolar or wax-based capillary columns are frequently used for analyzing a wide range of organic molecules. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. For robust identification, the Kovats retention index is often calculated, which normalizes retention times relative to a series of n-alkane standards. nih.gov

Table 2: Gas Chromatography Data for a Structurally Related Compound This table shows the Kovats Retention Index for Methyl indole-3-acetate, the non-fluorinated analog of the subject compound, illustrating a key data point in GC analysis.

CompoundColumn TypeKovats Retention IndexReference
Methyl indole-3-acetateStandard Non-Polar1767 nih.gov
Methyl indole-3-acetateSemi-Standard Non-Polar1749 nih.gov

Advanced Analytical Methodologies for Biological Systems

Detecting and quantifying metabolites like this compound in complex biological matrices such as cell cultures or tissues requires highly sensitive and specific analytical methods. These advanced methodologies are designed to distinguish the target analyte from a vast background of endogenous molecules.

Enzyme-Specified Profiling (e.g., FICC-Seq)

Fluorouracil-Induced-Catalytic-Crosslinking-Sequencing (FICC-Seq) is a sophisticated chemogenomic method developed for the genome-wide mapping of enzyme-RNA interactions. researchgate.netnih.govnih.gov Specifically, it identifies the target sites of RNA-modifying enzymes, such as the TRMT2A methyltransferase which is responsible for methyl-5-uridine (m5U) formation in tRNA. researchgate.netnih.govgenscript.combath.ac.uk

The methodology involves introducing 5-Fluorouracil (B62378) (a uracil (B121893) analog) into cells, where it is incorporated into newly synthesized RNA. researchgate.net When an enzyme like TRMT2A attempts its catalytic reaction on the fluorinated base, it forms an irreversible covalent bond, permanently crosslinking the enzyme to the RNA substrate. nih.gov Following isolation of these crosslinked complexes and high-throughput sequencing, the precise locations of enzyme binding and modification on the RNA can be determined with single-nucleotide resolution. researchgate.netnih.gov

It is critical to note that FICC-Seq is designed exclusively for profiling enzyme-RNA interactions and identifying RNA modification sites. It is not an applicable or relevant technique for the direct detection or quantification of small-molecule metabolites such as this compound.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity, rapid response times, and relatively low-cost instrumentation for the detection of electroactive compounds. mdpi.com Indole derivatives, including indole-3-acetic acid (IAA) and its analogs, can be oxidized at an electrode surface at a specific potential, generating a measurable electrical current that is proportional to the compound's concentration. mdpi.comnih.gov

To enhance the sensitivity and selectivity of detection, chemically modified electrodes are often developed. These modifications can involve incorporating materials like carbon dots, multiwalled carbon nanotubes, or conductive polymers, which increase the electrode's surface area and catalytic activity. mdpi.com For example, a composite-modified electrode was used for the simultaneous detection of indole-3-acetic acid and salicylic (B10762653) acid, achieving a detection limit as low as 0.007 µM for IAA. mdpi.com Another approach utilized a graphene-based field-effect transistor (G-FET) biosensor that detected indole through π-π stacking interactions between the indole molecule and the graphene surface, achieving a detection limit of 10 ppb (approximately 85 nM). nih.gov

Table 3: Performance of Electrochemical Sensors for Indole and Related Compounds

Sensor TypeTarget AnalyteLinear RangeLimit of Detection (LOD)Reference
Poly(L-Proline) Nanoparticles–Carbon Dots–MWCNTs Composite ElectrodeIndole-3-Acetic Acid (IAA)0.05–25 µM0.007 µM mdpi.com
Graphene-Based Field-Effect Transistor (G-FET)Indole (in solution)10–250 ppb10 ppb nih.gov
General Electrochemical SensorIndole (in liquid-phase)0.5–120 ppb0.5 ppb nih.gov

Amperometric Biosensors for Metabolite Detection

Amperometric biosensors are analytical devices that integrate a biological recognition element with an electrochemical transducer to achieve highly specific detection. nih.gov The biological component, such as an enzyme or an engineered protein, provides selectivity for the target analyte, while the amperometric transducer converts the biological recognition event into a measurable current. mdpi.com

One common design involves an oxidase enzyme that specifically reacts with the target analyte to produce hydrogen peroxide (H₂O₂). mdpi.com The H₂O₂ is then electrochemically reduced at the electrode surface, generating a current proportional to the analyte's concentration. While a specific oxidase for this compound is not documented, biosensors for related phenols and amines have been successfully developed using enzymes like laccase. nih.gov

A more advanced strategy for auxin analogs involves affinity-based biosensors. Researchers have engineered the bacterial tryptophan repressor (TrpR) protein, which naturally binds tryptophan, to specifically recognize indole-3-acetic acid (auxin). nih.govnih.gov This engineered protein was coupled with fluorescent proteins to create a sensor that reports on auxin binding through a change in fluorescence resonance energy transfer (FRET). nih.gov This type of specific, genetically-encoded sensor allows for the direct and reversible monitoring of analyte concentrations in living cells and subcellular compartments, representing a powerful approach for studying the dynamics of auxin-like molecules. nih.govplantae.org

Advanced Applications and Future Research Directions

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The structure of Methyl 5-Fluoroindole-3-acetate makes it an excellent candidate for the development of such probes.

¹⁹F NMR as a Probe in Protein Studies

The fluorine-19 (¹⁹F) nucleus possesses properties that make it an exceptional probe for nuclear magnetic resonance (NMR) spectroscopy studies of proteins. nih.govresearchgate.net With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR detection. researchgate.net Furthermore, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, allowing for the clear observation of the labeled molecule. nih.govresearchgate.net

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it a powerful tool for monitoring changes in protein conformation and dynamics. researchgate.netproceedings.science By incorporating a fluorine-containing molecule like this compound, or more commonly its precursor 5-fluoroindole (B109304) to biosynthetically produce 5-fluorotryptophan, into a protein, researchers can gain insights into:

Protein Structure and Dynamics: Changes in the protein's structure or its interaction with other molecules will alter the local environment of the fluorine atom, leading to a change in its ¹⁹F NMR chemical shift. nih.gov

Ligand Binding: The binding of a ligand to a protein can be monitored by observing the changes in the ¹⁹F NMR signal of a nearby fluorine probe. nih.gov

Conformational Changes: ¹⁹F NMR can be used to map the regions of a protein that undergo conformational changes upon activation or binding to another molecule. nih.gov

The use of 5-fluoroindole, a direct precursor for the biosynthesis of 5-fluorotryptophan, has been demonstrated as a simple and inexpensive method for incorporating a ¹⁹F-label into proteins in E. coli. researchgate.netresearchgate.net This approach avoids the need for more complex and costly methods of introducing fluorinated amino acids.

Table 1: Advantages of ¹⁹F NMR in Protein Studies

Feature Advantage Reference
High Sensitivity 83% of the sensitivity of ¹H. nih.gov
100% Natural Abundance No isotopic enrichment is required. researchgate.net
Large Chemical Shift Range Highly sensitive to the local environment. researchgate.net

| No Background Signal | Fluorine is virtually absent in biological systems. | nih.govresearchgate.net |

Photoaffinity Labeling and Ligand-Based Probes

Photoaffinity labeling is a powerful technique used to identify and characterize the binding partners of a molecule of interest. researchgate.netnih.gov This method involves using a probe that contains a photoreactive group. Upon exposure to UV light, this group becomes activated and forms a covalent bond with any nearby interacting molecules, allowing for their subsequent identification. evotec.com

While this compound itself is not a photoaffinity probe, its indole (B1671886) scaffold can be readily modified to incorporate a photoreactive moiety, such as a diazirine or an azide (B81097) group. For instance, the related compound 5-azidoindole-3-acetic acid has been successfully used as a photoaffinity label to identify indole-3-acetic acid-binding proteins. nih.gov

A photoaffinity probe based on the this compound structure would offer several advantages:

Target Identification: It could be used to identify the specific proteins or other biomolecules that bind to this class of compounds.

Binding Site Mapping: By analyzing the site of covalent attachment, it is possible to map the binding pocket of the target protein.

Probing Transient Interactions: This technique is particularly useful for capturing weak or transient interactions that are difficult to study using other methods. nih.gov

The design of such probes often includes an additional tag, like an alkyne or biotin (B1667282) group, to facilitate the enrichment and identification of the labeled proteins. evotec.com

Integration into Multi-Targeted Therapeutic Strategies

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological mechanisms. nih.gov The traditional "one molecule, one target" approach to drug discovery has often proven insufficient for these conditions. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.gov

The indole nucleus of this compound provides a versatile scaffold for the design of MTDLs. By chemically modifying the indole ring and the acetate (B1210297) side chain, it is possible to incorporate pharmacophores that target different proteins or pathways. For example, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both cholinesterase and amyloid-β aggregation. nih.gov

The development of MTDLs based on the this compound scaffold could lead to more effective therapeutic agents with improved efficacy and potentially reduced side effects compared to combination therapies.

Exploration of Novel Biological Activities and Targets

The parent compound, indole-3-acetic acid, is a well-known plant hormone (auxin). tandfonline.com Fluorination of organic molecules can significantly alter their biological properties, including their metabolic stability and binding affinity. nih.gov The introduction of a fluorine atom at the 5-position of the indole ring in this compound is likely to confer novel biological activities.

Research on related fluorinated indoles has revealed a range of biological effects. For example, 5-fluoroindole-3-acetic acid has been shown to be a potent cytotoxic agent when activated by horseradish peroxidase, suggesting its potential as a prodrug for targeted cancer therapy. nih.gov Another related compound, 4-trifluoromethylindole-3-acetic acid, has demonstrated strong root-promoting activity. tandfonline.com

Future research should focus on screening this compound and its derivatives against a wide range of biological targets to uncover new therapeutic applications. This could involve high-throughput screening assays against various enzymes, receptors, and cell lines.

Computational and In Silico Research Advancements

Computational and in silico methods are playing an increasingly important role in drug discovery and development. nih.govnih.gov These approaches can be used to:

Predict Biological Targets: Docking simulations can be used to predict which proteins are likely to bind to this compound. nih.gov

Analyze Binding Modes: Molecular modeling can provide insights into how the molecule interacts with its target at the atomic level. nih.gov

Design Novel Derivatives: In silico methods can be used to design new derivatives of this compound with improved potency and selectivity. nih.gov

Predict ADME Properties: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, helping to guide its development.

For example, a computational approach was used to elucidate the biosynthesis pathway of indole-3-acetic acid in a microbe by combining bioinformatic searches, protein structural modeling, and protein-ligand docking simulations. nih.gov A similar strategy could be applied to identify the metabolic pathways of this compound in human cells.

Synergistic Research with Other Compound Classes

Combining different pharmacophores into a single molecule can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. The indole scaffold of this compound can be chemically linked to other classes of compounds to create novel hybrid molecules with enhanced biological activity.

For instance, multicomponent reactions offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single step. mdpi.com This approach could be used to combine the this compound core with other heterocyclic structures known to have biological activity, such as pyridines or pyrimidines. The resulting hybrid molecules could then be screened for synergistic effects in various disease models.

Addressing Research Gaps and Future Perspectives in Fluoroindole Chemistry

The strategic incorporation of fluorine into the indole scaffold has undeniably opened new avenues in medicinal chemistry, materials science, and chemical biology. However, to unlock the full potential of fluoroindoles, including derivatives like this compound, several research gaps need to be addressed. The future of fluoroindole chemistry is poised for significant advancements, driven by the pursuit of more efficient synthetic methods, deeper understanding of their structure-activity relationships, and the exploration of novel applications.

One of the primary challenges in fluoroindole chemistry lies in the development of more efficient and regioselective fluorination and indole formation strategies. While methods like the Leimgruber-Batcho, Fischer, and Sugasawa indole syntheses are utilized, they often require harsh conditions or multi-step procedures, which can be inefficient, especially for the synthesis of complex or isotopically labeled molecules. diva-portal.org Future research will likely focus on the development of novel catalytic systems, potentially using transition metals or organocatalysts, to achieve direct and selective C-H fluorination of the indole ring. Such advancements would significantly streamline the synthesis of compounds like this compound and its analogues.

A deeper understanding of the impact of fluorination on the physicochemical and biological properties of indoles is another critical area for future investigation. The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry, where the introduction of a methyl group can dramatically alter a molecule's properties. mdpi.com Similarly, the effects of fluorine substitution are profound, influencing a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. chemimpex.commdpi.com While it is known that the 5-fluoro substitution increases the ionization potential of the indole ring, which can affect processes like electron transfer, more detailed quantitative structure-activity relationship (QSAR) studies are needed. nih.govrug.nl Future research should aim to build comprehensive computational models to predict how fluorination at different positions of the indole nucleus will impact biological activity, guiding the design of more potent and selective therapeutic agents.

The exploration of novel applications for fluoroindoles represents a vast and exciting frontier. The demonstrated utility of 5-fluoroindole-3-acetic acid as a prodrug activated by peroxidases for targeted cancer therapy highlights the potential for innovative therapeutic strategies. nih.gov Future work could expand on this concept, developing other activatable fluoroindole-based prodrugs for various diseases. Furthermore, the unique fluorescence properties of some fluoroindoles open up possibilities for their use as probes in advanced imaging techniques. nih.gov The incorporation of fluorine-19, a nucleus with a high gyromagnetic ratio and 100% natural abundance, into indole derivatives offers a powerful tool for in-cell NMR studies to probe protein structure and dynamics. diva-portal.org Research into the development of novel fluoroindole-based materials, such as organic light-emitting diodes (OLEDs) or sensors, is also a promising avenue.

In the realm of chemical biology, the biosynthetic incorporation of fluoroindoles into proteins is an area with immense potential. frontiersin.org By supplying fluoroindoles to engineered microorganisms, it is possible to produce proteins containing fluorotryptophan. These modified proteins can then be studied using ¹⁹F NMR to gain insights into protein folding, dynamics, and interactions that are not accessible with traditional methods. diva-portal.org Future research will likely focus on expanding the genetic code of various organisms to allow for the site-specific incorporation of a wider range of fluoroindole derivatives into proteins, providing even more powerful tools for studying biological systems.

The table below summarizes the key research gaps and future perspectives in fluoroindole chemistry.

Research AreaCurrent Challenges/GapsFuture Directions & Perspectives
Synthetic Chemistry Multi-step syntheses, harsh reaction conditions, and limited regioselectivity in fluorination. diva-portal.orgDevelopment of novel catalytic methods for direct C-H fluorination, more efficient and atom-economical indole ring formations.
Medicinal Chemistry Incomplete understanding of the full impact of fluorination on ADME properties and off-target effects.In-depth QSAR studies, development of predictive computational models, exploration of fluoroindoles for new therapeutic targets. mdpi.comchemimpex.com
Drug Delivery Limited exploration of targeted delivery systems for fluoroindole-based drugs.Design of novel prodrugs activated by specific enzymes or stimuli, development of nanoparticle-based delivery systems. nih.gov
Materials Science Underdeveloped potential of fluoroindoles in electronic and optical materials.Synthesis and characterization of novel fluoroindole-containing polymers and small molecules for applications in OLEDs, sensors, and organic electronics.
Chemical Biology Limited number of fluoroindole derivatives that can be efficiently incorporated into proteins biosynthetically.Expansion of the genetic code to incorporate a wider variety of fluoroindoles, application of ¹⁹F NMR to study complex biological processes. diva-portal.orgfrontiersin.org

Q & A

Q. What are reliable synthetic routes for Methyl 5-Fluoroindole-3-acetate, and how can yield be optimized?

this compound can be synthesized via alkylation of 5-fluoroindole-3-acetic acid using methylating agents. A common approach involves reacting 5-fluoroindole derivatives with methyl esters (e.g., methyl bromoacetate) under alkaline conditions. For example, similar indole esters like ethyl 5-fluoroindole-2-carboxylate are synthesized using esterification agents (e.g., ethyl 2-bromoacetate) with yields up to 44% . Optimization strategies include controlling reaction temperature (e.g., 70°C in THF) and using catalysts like lithium aluminium hydride (LiAlH4) for reductions, as demonstrated in the synthesis of 5-fluoro-3-methylindole (82.3% yield) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves atomic-level structure, as shown for 5-fluoro-1H-indole-3-carboxylic acid .
  • HPLC : Validates purity (>98% in related indole derivatives) .
  • NMR spectroscopy : Confirms regioselectivity and functional groups. Compare chemical shifts with structurally similar compounds like 5-hydroxyindole-3-acetic acid .

Q. How should this compound be stored to ensure stability?

Store under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, as indole derivatives are often photosensitive. Similar recommendations are noted for methyl esters of indolecarboxylic acids .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR or MS) be resolved during characterization?

  • Cross-reference with crystallographic data (e.g., bond lengths and angles from X-ray studies of 5-fluoroindole analogs) .
  • Use deuterated solvents to eliminate solvent peaks in NMR and validate coupling patterns.
  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula, as done for 5-hydroxyindole-3-acetic acid derivatives .

Q. What experimental designs are suitable for studying the reactivity of this compound in cross-coupling reactions?

  • Suzuki-Miyaura coupling : Use palladium catalysts to couple the indole ring with aryl boronic acids. Optimize solvent (e.g., DMF/water mixtures) and base (e.g., K2CO3) to enhance regioselectivity.
  • Photocatalytic reactions : Explore C–H functionalization under visible light, leveraging the electron-rich indole core. Reference protocols for similar fluoroindole esters .

Q. How does the bioactivity of this compound compare to non-fluorinated or hydroxylated analogs?

  • The fluorine atom enhances metabolic stability and lipophilicity compared to hydroxylated analogs like 5-hydroxyindole-3-acetic acid .
  • Test in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase assays) to quantify potency differences. Structural analogs, such as indole-3-acetyl-myo-inositol esters, show activity in plant growth regulation, suggesting potential biochemical applications .

Q. What strategies mitigate side reactions during functionalization of the indole ring?

  • Protect the acetic acid methyl ester group with tert-butyldimethylsilyl (TBS) groups before modifying the indole core.
  • Use mild Lewis acids (e.g., ZnCl2) to direct electrophilic substitution to the 5-position, as seen in fluorinated indole syntheses .

Methodological Considerations

  • Purity benchmarks : Aim for >98% purity (HPLC) for reproducibility in biological assays .
  • Synthetic scalability : Optimize solvent recovery and catalyst recycling for eco-friendly scale-up, referencing industrial protocols for indole derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.